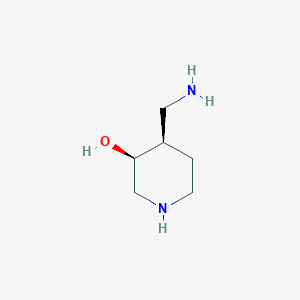

(3S,4R)-4-(aminomethyl)piperidin-3-ol

CAS No.:

Cat. No.: VC15869461

Molecular Formula: C6H14N2O

Molecular Weight: 130.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14N2O |

|---|---|

| Molecular Weight | 130.19 g/mol |

| IUPAC Name | (3S,4R)-4-(aminomethyl)piperidin-3-ol |

| Standard InChI | InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1 |

| Standard InChI Key | RQEXJRROGBIXMM-PHDIDXHHSA-N |

| Isomeric SMILES | C1CNC[C@H]([C@H]1CN)O |

| Canonical SMILES | C1CNCC(C1CN)O |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

(3S,4R)-4-(Aminomethyl)piperidin-3-ol (C₆H₁₄N₂O) is a bicyclic amine characterized by a six-membered piperidine ring with hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups at positions 3 and 4, respectively . The stereochemistry at these positions is critical: the 3S configuration places the hydroxyl group in the equatorial plane, while the 4R configuration orients the aminomethyl substituent axially. This spatial arrangement influences hydrogen-bonding potential and interactions with biological targets .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol |

| SMILES | C1CNCC@HO |

| InChIKey | RQEXJRROGBIXMM-PHDIDXHHSA-N |

| Hydrogen Bond Donors | 3 (2 -NH₂, 1 -OH) |

| Hydrogen Bond Acceptors | 3 (1 -OH, 2 -NH₂) |

Conformational Dynamics

X-ray crystallographic data from related 3-substituted piperidines suggest that the piperidine ring adopts a chair conformation, with substituents influencing puckering parameters . For instance, 3-isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one exhibits a distorted chair conformation with a dihedral angle of 60.4° between aromatic rings . In (3S,4R)-4-(aminomethyl)piperidin-3-ol, steric interactions between the hydroxyl and aminomethyl groups may induce slight chair distortion, potentially enhancing binding to asymmetric protein pockets .

Synthetic Strategies and Optimization

Retrosynthetic Considerations

The synthesis of (3S,4R)-4-(aminomethyl)piperidin-3-ol likely involves:

-

Piperidine Ring Formation: Cyclization of a linear precursor (e.g., pentanediamine derivatives) via reductive amination or Dieckmann condensation .

-

Stereoselective Functionalization: Introduction of hydroxyl and aminomethyl groups using chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation or enzymatic resolution could enforce the 3S,4R configuration .

-

Protection-Deprotection Sequences: Temporary masking of amine and alcohol functionalities to prevent side reactions during alkylation or oxidation steps .

Analogous Synthetic Routes

While no direct synthesis is reported, methodologies for related piperidines provide insights:

-

Alkylation of Piperidine Imides: As demonstrated for 3-phenylpiperidine-2,6-dione derivatives, refluxing imides with dibromoalkanes (e.g., 1,3-dibromopropane) in acetone with DBU yields N-alkylated products . Adapting this to a hydroxylated precursor could install the aminomethyl group.

-

Mitsunobu Reaction: Stereocontrolled introduction of hydroxyl groups using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

-

Reductive Amination: Coupling a ketone intermediate (e.g., 4-aminomethylpiperidin-3-one) with ammonia under hydrogenation conditions .

Table 2: Hypothetical Synthesis Pathway

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclization | Pentanediamine, NaBH₃CN, HCl | Form piperidine ring |

| 2 | Hydroxylation | OsO₄, NMO | Introduce 3-OH with S-configuration |

| 3 | Aminomethylation | CH₂O, NH₃, H₂/Pd-C | Install 4-CH₂NH₂ group |

| 4 | Chiral Resolution | Tartaric acid derivative | Isolate (3S,4R) stereoisomer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume